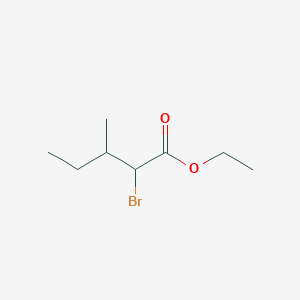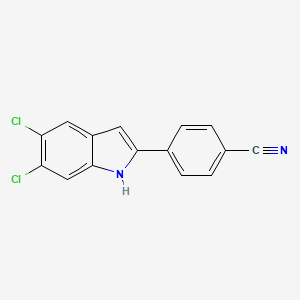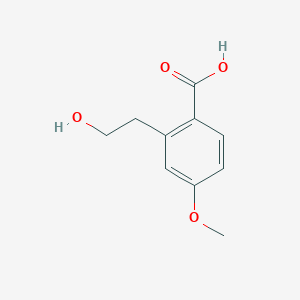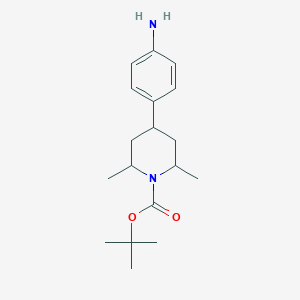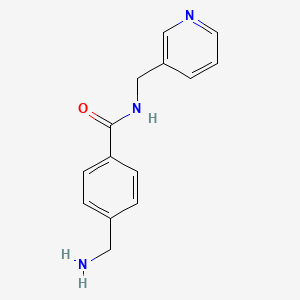
4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide is a compound that features a benzamide core with an aminomethyl group at the 4-position and a pyridin-3-ylmethyl group attached to the nitrogen atom of the benzamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzoic acid with pyridin-3-ylmethanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary amines.
Substitution: Halogenated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(aminomethyl)benzoic acid: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.
N-(pyridin-3-ylmethyl)benzamide: Lacks the aminomethyl group, which may affect its reactivity and binding properties.
4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with the pyridinyl group at a different position, potentially altering its chemical and biological properties.
Uniqueness
4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both the aminomethyl and pyridin-3-ylmethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H15N3O/c15-8-11-3-5-13(6-4-11)14(18)17-10-12-2-1-7-16-9-12/h1-7,9H,8,10,15H2,(H,17,18) |
InChI-Schlüssel |
IDKXTQOINPBNSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13873498.png)
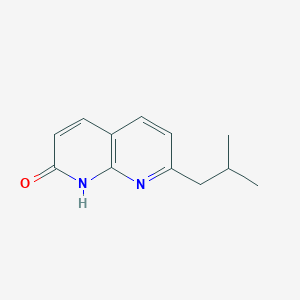
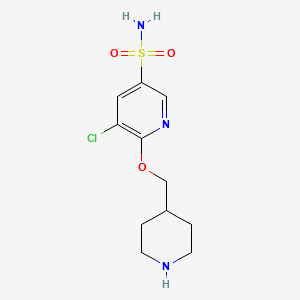
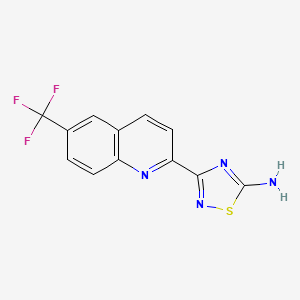
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
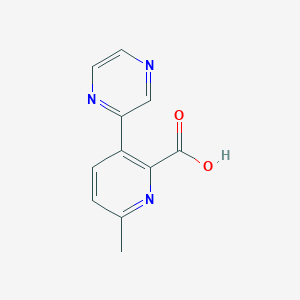
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
